molecular formula C8H12N2O2 B2394045 N-(isoxazol-4-yl)pivalamide CAS No. 1339081-24-1

N-(isoxazol-4-yl)pivalamide

Cat. No.: B2394045
CAS No.: 1339081-24-1
M. Wt: 168.196
InChI Key: LAUKJUROMJCXLE-UHFFFAOYSA-N
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Description

N-(isoxazol-4-yl)pivalamide is a synthetic compound that belongs to the class of isoxazole derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound features an isoxazole ring, which is a five-membered heterocyclic moiety containing both nitrogen and oxygen atoms, and a pivaloyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoxazol-4-yl)pivalamide typically involves the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction. This reaction involves the use of an alkyne as a dipolarophile and a nitrile oxide as the dipole. The reaction conditions often include the presence of a catalyst such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. These methods often employ eco-friendly reagents and conditions to achieve high yields and regioselectivity .

Chemical Reactions Analysis

Types of Reactions

N-(isoxazol-4-yl)pivalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The isoxazole ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole-4-carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(isoxazol-4-yl)pivalamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(isoxazol-4-yl)pivalamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: A five-membered heterocyclic compound with similar structural features.

    Isoxazole-4-carboxylic acid: A derivative with a carboxyl group at the fourth position.

    Isoxazole-5-carboxylic acid: Another derivative with a carboxyl group at the fifth position.

Uniqueness

N-(isoxazol-4-yl)pivalamide is unique due to the presence of the pivaloyl group attached to the nitrogen atom, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isoxazole derivatives and contributes to its specific applications in various fields .

Properties

IUPAC Name

2,2-dimethyl-N-(1,2-oxazol-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8(2,3)7(11)10-6-4-9-12-5-6/h4-5H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUKJUROMJCXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CON=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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